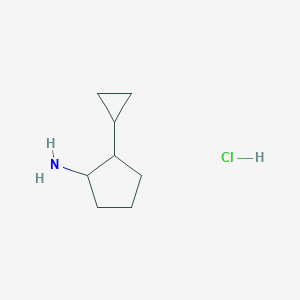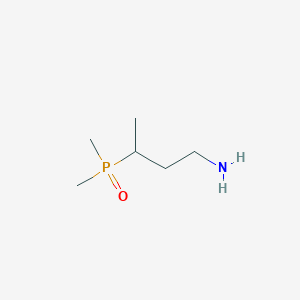![molecular formula C10H11N3O B3012223 N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1223636-27-8](/img/structure/B3012223.png)
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide primarily targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex) . This complex is a critical component of mycobacterial energy metabolism .
Mode of Action
The compound interacts with its target, the QcrB subunit, and inhibits the function of the bc1 complex . This inhibition disrupts the energy metabolism of the mycobacteria, leading to its death .
Biochemical Pathways
The bc1 complex, which is inhibited by this compound, is a part of the electron transport chain in mycobacteria . By inhibiting this complex, the compound disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This results in energy depletion and oxidative stress, which are lethal to the bacteria .
Pharmacokinetics
Pharmacokinetic analysis of a similar compound, ND-09759, showed that at a dosage of 30 mg/kg mouse body weight, it gave a maximum serum drug concentration (Cmax) of 2.9 µg/ml and a half-life of 20.1 h
Result of Action
The result of the compound’s action is a significant decrease in the burden of Mycobacterium tuberculosis in the lungs and spleens of infected mice . This antibiotic activity was found to be equivalent to isoniazid (INH) and rifampicin (RMP), two first-line anti-TB drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives :
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Similar structure but different position of the carboxamide group, leading to variations in biological activity.
Imidazo[1,2-a]pyridine-3-carboxamide: Lacks the methyl groups, which can affect its pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its biological activities.
Properties
IUPAC Name |
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQJZVOGKLNBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione](/img/structure/B3012147.png)
![2-(3-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)


